molecular formula C6H7BrN2S B143458 4-Bromomethyl-2-methylthiopyrimidine CAS No. 135645-63-5

4-Bromomethyl-2-methylthiopyrimidine

Cat. No.: B143458
CAS No.: 135645-63-5
M. Wt: 219.1 g/mol
InChI Key: NQXTUWGQPKLTQI-UHFFFAOYSA-N
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Description

4-Bromomethyl-2-methylthiopyrimidine is a chemical compound with the molecular formula C6H7BrN2S and a molecular weight of 219.1 g/mol. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives have been extensively studied due to their wide range of biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromomethyl-2-methylthiopyrimidine typically involves the reaction of 2-methylthiopurine with a bromine source . The reaction conditions often include the use of solvents such as acetone, dichloromethane, petroleum ether, or acetonitrile . The bromination reagent commonly used is N-bromosuccinimide . The reaction is carried out under illumination in a constant-temperature water bath reactor .

Industrial Production Methods

The industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the synthesis of the compound from 2-methylthiopurine and a bromine source, followed by purification and characterization . The reaction system is designed to be simple, with low toxicity, making it suitable for industrial application in the field of biological medicines .

Chemical Reactions Analysis

Types of Reactions

4-Bromomethyl-2-methylthiopyrimidine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The bromomethyl group can facilitate nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific details on these reactions are not extensively documented.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols.

    Oxidation and Reduction: Common oxidizing agents include potassium permanganate and hydrogen peroxide, while reducing agents may include sodium borohydride and lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific nucleophile or oxidizing/reducing agent used. For example, nucleophilic substitution with an amine may yield an aminomethyl derivative, while oxidation may produce a sulfoxide or sulfone derivative.

Scientific Research Applications

. Some of its notable applications include:

    Medicinal Chemistry: It is used as a building block in the synthesis of biologically active compounds.

    Biological Research: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Industrial Applications: It is employed in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The exact mechanism of action of 4-Bromomethyl-2-methylthiopyrimidine is not extensively detailed in the literature. it can be inferred that the bromomethyl group facilitates nucleophilic substitution reactions, while the methylthio group may contribute to binding affinity through hydrophobic interactions or as a leaving group in substitution reactions.

Comparison with Similar Compounds

4-Bromomethyl-2-methylthiopyrimidine is unique due to its specific substitution pattern on the pyrimidine ring. Similar compounds include:

    4-Chloro-2-methylthiopyrimidine: Used in the synthesis of marine alkaloids and kinase inhibitors.

    2-Methylthiopurine: A precursor in the synthesis of this compound.

    4-Bromomethyl-2-cyanobiphenyl: Used in pharmaceutical applications.

These compounds share similar structural features but differ in their specific functional groups and applications.

Properties

IUPAC Name

4-(bromomethyl)-2-methylsulfanylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2S/c1-10-6-8-3-2-5(4-7)9-6/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQXTUWGQPKLTQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=CC(=N1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70363856
Record name 4-BROMOMETHYL-2-METHYLTHIOPYRIMIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135645-63-5
Record name 4-BROMOMETHYL-2-METHYLTHIOPYRIMIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4-methyl-2-methylthiopyrimidine (12.6 g, 0.09 mol) in acetic acid (50.0 mL) was added bromine (5.5 mL, 0.11 mol) and heated at 80° C. under argon atmosphere for 2 h. Acetic acid was distilled in vacuo, the residue was triturated with dichloromethane (100.0 mL) and poured into satd. sod.bicarbonate solution (200.0 mL). Additional dichloromethane (100.0 ml) was added and stirred for 15 min. The organic phase was washed with water (3×100 mL), dried (Na2SO4), and concentrated under reduced pressure. The dark colored residue was purified by flash chromatography (EtOAc/hexane 1:4 v/v) to afford 4-(bromomethyl)-2-(methylthio)pyrimidine (10.9 g, 55%) as a dark colored liquid: 1H NMR (CDCl3/400 MHz) δ 8.50 (d, 1H, J=4.8 Hz), 7.09 (d, 1H, J=4.8 Hz), 4.34 (s, 2H), and 2.56 (s, 3H); ES MS m/z 219 (M+H).
Quantity
12.6 g
Type
reactant
Reaction Step One
Quantity
5.5 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

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